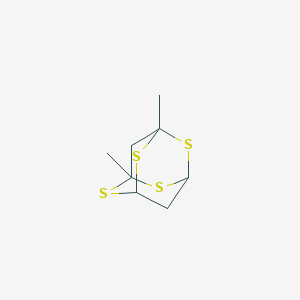
7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a heterocyclic compound that contains a quinoline ring with a methoxy substituent at the 7th position. The compound has been found to exhibit a range of biological activities, including antimalarial, antitumor, and antiviral properties.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline is not fully understood. However, it has been proposed that the compound exerts its biological effects by interfering with various cellular processes, including DNA replication, protein synthesis, and cell signaling pathways.
Biochemical and Physiological Effects:
In addition to its antimalarial, antitumor, and antiviral activities, 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline has been found to exhibit a range of other biochemical and physiological effects. It has been shown to possess antioxidant activity, which may help protect against oxidative stress and inflammation. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular processes. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline. One area of interest is the development of new synthetic methods for the compound, which may lead to more efficient and cost-effective production. Another direction is the investigation of the compound's potential therapeutic applications in the treatment of various diseases, including cancer, malaria, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on cellular processes.
Synthesemethoden
The synthesis of 7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of an aldehyde or ketone with an amine in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for causing malaria. The compound has also been shown to possess antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis C virus.
Eigenschaften
CAS-Nummer |
19500-64-2 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
7-methoxy-2,3,4,4a,5,6-hexahydroquinoline |
InChI |
InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
HGHRDNNQNNSXBR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=NCCCC2CC1 |
Kanonische SMILES |
COC1=CC2=NCCCC2CC1 |
Synonyme |
2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



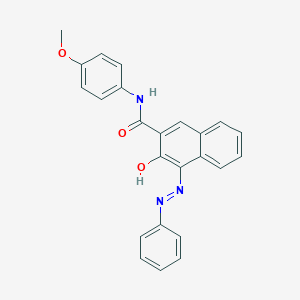



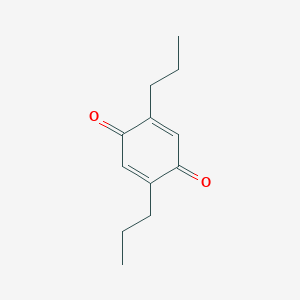
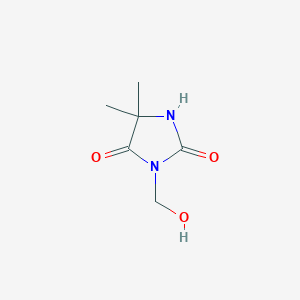
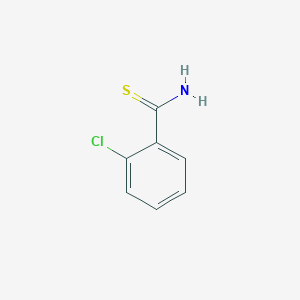

![1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B97871.png)
![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
